methyl 5-fluoro-4-methyl-2-nitrobenzoate
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Overview
Description
Methyl 5-fluoro-4-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, featuring a nitro group, a fluorine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-4-methyl-2-nitrobenzoate typically involves the nitration of methyl 4-fluoro-2-methylbenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-4-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 5-fluoro-4-methyl-2-aminobenzoate.
Substitution: Methyl 5-methoxy-4-methyl-2-nitrobenzoate.
Hydrolysis: 5-fluoro-4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-fluoro-4-methyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-4-methyl-2-nitrobenzoate depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. The exact pathways and molecular targets involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 5-fluoro-4-methyl-2-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 2-fluoro-5-nitrobenzoate: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Methyl 4-fluoro-3-nitrobenzoate:
Methyl 5-fluoro-2-nitrobenzoate: Lacks the methyl group, leading to differences in steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Properties
CAS No. |
1262296-15-0 |
---|---|
Molecular Formula |
C9H8FNO4 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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